molecular formula C20H15Cl2NO B457375 N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE

Katalognummer: B457375
Molekulargewicht: 356.2g/mol
InChI-Schlüssel: PKIDOMMVGOLDKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE is an organic compound with the molecular formula C20H15Cl2NO It is a derivative of biphenyl-4-carboxamide, where the biphenyl structure is substituted with a 3,4-dichlorobenzyl group

Eigenschaften

Molekularformel

C20H15Cl2NO

Molekulargewicht

356.2g/mol

IUPAC-Name

N-[(3,4-dichlorophenyl)methyl]-4-phenylbenzamide

InChI

InChI=1S/C20H15Cl2NO/c21-18-11-6-14(12-19(18)22)13-23-20(24)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-12H,13H2,(H,23,24)

InChI-Schlüssel

PKIDOMMVGOLDKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE typically involves the reaction of biphenyl-4-carboxylic acid with 3,4-dichlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The dichlorobenzyl substitution can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.